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molecular formula C18H19NO2 B8522169 2-Azetidinone, 1-(4-methoxyphenyl)-3,3-dimethyl-4-phenyl- CAS No. 128897-27-8

2-Azetidinone, 1-(4-methoxyphenyl)-3,3-dimethyl-4-phenyl-

Cat. No. B8522169
M. Wt: 281.3 g/mol
InChI Key: CSZHSDQORHZWBJ-UHFFFAOYSA-N
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Patent
US05856311

Procedure details

A solution of 24.4 g of N-(4-methoxy-phenyl)-3,3-dimethyl-4-phenylazetidin-2-one and 16.5 g of lithium 25 perchlorate in a mixture of 500 cm3 of acetonitrile and 50 cm3 of water, is subjected to electrolysis in a unseparated cell, using a graphite anode and a stainless steel grille as cathode and maintaining a constant potential difference of 1.5 V. At the end of the reaction the solution is concentrated to 1/4 of volume. An extraction is made with ethyl acetate and the organic phase is washed with a solution of aqueous sodium sulphite at 10% and then with water; it is dried with sodium sulphate and then evaporated. The raw product is purified on silica gel, using a mixture of ethyl acetate/hexane as eluant in a ratio of 3/7 and 15.4 g of 3,3-dimethyl-4-phenylazetidin-2-one are obtained (yield (98%).
Quantity
24.4 g
Type
reactant
Reaction Step One
[Compound]
Name
lithium 25 perchlorate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC([N:9]2[CH:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:11]([CH3:20])([CH3:19])[C:10]2=[O:21])=CC=1>C(#N)C.O>[CH3:19][C:11]1([CH3:20])[CH:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:9][C:10]1=[O:21]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N1C(C(C1C1=CC=CC=C1)(C)C)=O
Name
lithium 25 perchlorate
Quantity
16.5 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction the solution
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to 1/4 of volume
EXTRACTION
Type
EXTRACTION
Details
An extraction
WASH
Type
WASH
Details
the organic phase is washed with a solution of aqueous sodium sulphite at 10%
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it is dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The raw product is purified on silica gel
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate/hexane as eluant in a ratio of 3/7 and 15.4 g of 3,3-dimethyl-4-phenylazetidin-2-one
CUSTOM
Type
CUSTOM
Details
are obtained (
CUSTOM
Type
CUSTOM
Details
yield (98%)

Outcomes

Product
Name
Type
Smiles
CC1(C(NC1C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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